molecular formula C12H10N2O2S B11993366 N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide

N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11993366
M. Wt: 246.29 g/mol
InChI Key: GBUHCNXMPQYORC-MDWZMJQESA-N
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Description

N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a thiophene ring via a carbohydrazide linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-thiophenecarbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods: While specific industrial production methods for N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted hydrazide derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cancer cell proliferation.

    Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Uniqueness: N’-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide stands out due to its thiophene ring, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and other advanced materials.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H10N2O2S/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

GBUHCNXMPQYORC-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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